6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol
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Overview
Description
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a hydroxyl group at the 3-position. It has the molecular formula C6H4BrN3O and a molecular weight of 198.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazolopyridine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to form a ketone or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Substitution Products: Various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkyl derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrazolo[4,3-b]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and potential biological activities. Its specific substitution pattern distinguishes it from other pyrazolopyridine derivatives, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11) |
InChI Key |
HUOWLENWYPWJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=O)NN2 |
Origin of Product |
United States |
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